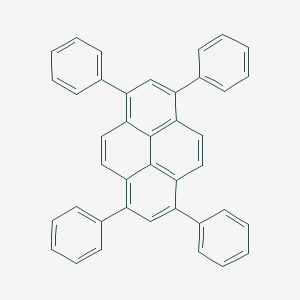

1,3,6,8-Tetraphenylpyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetraphenylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJHJHYRYHIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292632 | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13638-82-9 | |

| Record name | 13638-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetraphenylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Polycyclic Aromatic Hydrocarbons Pahs Research

Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, have long been a subject of intense scientific scrutiny. researchgate.netnih.gov While some PAHs are studied for their environmental and toxicological impact, a significant area of research focuses on harnessing their unique electronic and optical properties for materials science applications. researchgate.netnih.gov Pyrene (B120774), a well-known PAH, is notable for its distinct optical and electronic characteristics. researchgate.net

1,3,6,8-Tetraphenylpyrene stands out in PAH research due to its exceptional fluorescence properties. uky.edu Unsubstituted pyrene is not a particularly strong fluorescent emitter; however, the introduction of four phenyl groups at the 1, 3, 6, and 8 positions dramatically enhances its fluorescence quantum yield. uky.edu This substitution effectively prevents the close packing of the pyrene cores, a phenomenon that often leads to the formation of excimers and a subsequent reduction in fluorescence efficiency in the solid state. core.ac.uk The steric hindrance provided by the phenyl groups helps to maintain the desirable photophysical properties of the individual molecules even in thin films or crystalline states. core.ac.uk This strategic functionalization of the pyrene core has been a key focus in the design of advanced fluorescent materials within the broader field of PAH research.

Historical Context of Tetraphenylpyrene Derivatives in Photonic Science

The journey of tetraphenylpyrene derivatives in photonic science is intrinsically linked to the broader development of pyrene-based materials for optical applications. The inherent fluorescence of the pyrene (B120774) moiety has made it a molecule of interest for decades, with early research focusing on its use as a fluorescent probe and in fundamental photophysical studies. researchgate.net The discovery of organic light-emitting diodes (OLEDs) in the late 1980s marked a turning point, creating a demand for new, efficient, and stable organic emitter materials. uky.edu

In the quest for high-performance blue emitters for OLEDs, researchers began to explore various derivatives of pyrene. core.ac.uk It was recognized that while pyrene itself had potential, its tendency to form excimers in the solid state was a significant drawback. This led to the exploration of sterically hindered pyrene derivatives, with 1,3,6,8-tetraphenylpyrene emerging as a highly promising candidate. The synthesis and characterization of this compound and its analogues demonstrated that the strategic placement of bulky phenyl groups could effectively suppress excimer formation and lead to materials with high solid-state fluorescence quantum yields. core.ac.uk This breakthrough paved the way for the development of a new class of blue-emitting materials for photonic applications, with ongoing research focusing on fine-tuning the electronic properties of tetraphenylpyrene derivatives through further chemical modifications. acs.org

Overview of 1,3,6,8 Tetraphenylpyrene As a Discotic Core in Organic Electronics

Direct Electrophilic Substitution Approaches for 1,3,6,8-Tetrasubstitution

Direct electrophilic aromatic substitution is a fundamental approach for the functionalization of pyrene. The 1, 3, 6, and 8 positions of the pyrene core are the most electron-rich and, therefore, the most reactive sites for electrophilic attack. rsc.orgmdpi.com This inherent reactivity allows for the direct introduction of four substituents at these specific positions.

A key example of this strategy is the synthesis of 1,3,6,8-tetrabromopyrene (B107014), a crucial precursor for this compound and other derivatives. semanticscholar.org The bromination of pyrene is typically achieved by treating it with an excess of bromine in a suitable solvent, such as nitrobenzene. nih.gov The reaction proceeds to completion, yielding the desired tetrabrominated product with high efficiency. However, controlling the reaction to obtain partially substituted products can be challenging, often resulting in a statistical mixture of regioisomers. rsc.org The high insolubility of many tetrasubstituted pyrenes can also pose purification challenges, sometimes necessitating techniques like high-temperature sublimation. rsc.org

Table 1: Conditions for the Synthesis of 1,3,6,8-Tetrabromopyrene

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Pyrene | Bromine | Nitrobenzene | 130 °C | 12 h | 80% |

Suzuki Coupling Protocols for Tetraarylpyrene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been extensively applied to the synthesis of 1,3,6,8-tetraarylpyrenes. core.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, the common approach is to use 1,3,6,8-tetrabromopyrene as the substrate and couple it with phenylboronic acid.

While the direct use of phenylboronic acid is common for the synthesis of the parent this compound, the synthesis of more complex derivatives may require the preparation of pyrene-based boronic acids or esters. For instance, 1-pyrenylboronic acid can be synthesized from 1-bromopyrene. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as trimethyl borate, and subsequent hydrolysis. This intermediate can then be used in Suzuki couplings to create more complex, pyrene-containing architectures.

The core of the Suzuki coupling strategy for this compound synthesis is the cross-coupling of 1,3,6,8-tetrabromopyrene with an arylboronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. core.ac.uk This method is highly efficient and allows for the introduction of a wide variety of aryl groups at the 1, 3, 6, and 8 positions of the pyrene core by simply changing the boronic acid coupling partner. For example, the synthesis of 1,3,6,8-tetrakis(4-methoxyphenyl)pyrene has been successfully achieved using this method. core.ac.uk

Table 2: Suzuki Coupling for the Synthesis of 1,3,6,8-Tetrakis(4-methoxyphenyl)pyrene

| Substrate | Reagent | Catalyst | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|---|

| 1,3,6,8-Tetrabromopyrene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2.0 M aq. K₂CO₃ | Toluene | 90 °C | 48 h | Not specified |

Stille Coupling Reactions for Thiophene-containing Pyrene Derivatives

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that is particularly useful for the synthesis of conjugated polymers and complex aromatic systems. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. In the context of pyrene chemistry, the Stille reaction is a valuable tool for introducing thiophene (B33073) units at the 1, 3, 6, and 8 positions, leading to the formation of thiophene-containing pyrene derivatives with interesting electronic and optical properties.

The general approach involves the reaction of 1,3,6,8-tetrabromopyrene with a thiophene-based organostannane, such as a tributylstannylthiophene derivative. The reaction is catalyzed by a palladium complex, and the choice of ligands can be crucial for achieving high yields and clean reactions. harvard.edu While the toxicity of organotin reagents is a drawback, the Stille reaction offers a high degree of functional group tolerance and is effective for creating sp²-sp² carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Cycloaddition Reactions for Advanced Tetraphenylpyrene Architectures

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of complex, three-dimensional molecular architectures. nih.gov In the context of pyrene chemistry, these reactions can be used to build upon the pyrene core to create more elaborate structures. For instance, pyrene itself can act as a diene in Diels-Alder reactions, although this typically occurs at the 4,5,9,10-positions (the K-region).

While direct cycloaddition reactions involving the fully aromatic this compound are less common, related strategies can be employed. For example, tetraphenylcyclopentadienone, a molecule with structural similarities to the phenyl-substituted pyrene, is a known diene in Diels-Alder reactions, often with subsequent extrusion of carbon monoxide to form a new aromatic ring. researchgate.net This suggests the potential for using functionalized pyrene derivatives in cycloaddition reactions to build more complex, fused aromatic systems. Photoinitiated [2+2] cycloaddition reactions of pyrene derivatives have also been explored for the synthesis of cyclobutane-containing structures.

Asymmetric Functionalization Strategies for Regioisomer Control

While the synthesis of symmetric 1,3,6,8-tetrasubstituted pyrenes is well-established, the controlled synthesis of asymmetric derivatives, where the four substituents are not identical, presents a significant challenge. Achieving regioisomer control is crucial for fine-tuning the electronic properties of the molecule, for example, to create donor-acceptor systems with specific charge-transfer characteristics. nih.govrsc.org

Several strategies have been developed to address this challenge. One approach involves a stepwise synthesis, where the substituents are introduced sequentially. This allows for the isolation of intermediates with specific substitution patterns, which can then be further functionalized. For example, the synthesis of a 1,3-dibromopyrene (B13141235) precursor has been developed to enable the synthesis of long-axially symmetric pyrene derivatives with different substituents at the 1,3- and 6,8-positions. nih.gov Another strategy involves the use of directing groups to control the position of electrophilic attack. The systematic synthesis of asymmetric pyrenes with one, two, or three different substituents at the 1, 3, 6, and 8 positions has been reported, demonstrating the feasibility of creating complex, non-symmetric pyrene derivatives. nih.govacs.org These methods open the door to a wide range of asymmetrically functionalized pyrenes with tailored properties for various applications. rsc.org

Donor-Acceptor Group Integration at Specific Pyrene Positions

The integration of electron-donating (donor) and electron-accepting (acceptor) groups onto the pyrene core is a key strategy for tuning its electronic properties for applications in optoelectronics. The 1, 3, 6, and 8 positions of the pyrene scaffold are particularly active sites for substitution, allowing for significant modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org The pyrene moiety itself is electrically neutral; its final electronic character is determined by the nature of the substituents it is bonded to through π-conjugation. mdpi.com When the substituent is an electron-donating group, the pyrene core can act as an acceptor, and vice-versa. mdpi.com

A systematic synthesis approach allows for the creation of asymmetrically tetrasubstituted pyrenes featuring both donor and acceptor moieties. nih.govresearchgate.net For instance, pyrene derivatives with one acceptor (formyl group) and three donors (piperidyl groups), or two acceptors and two donors, have been successfully synthesized. nih.govresearchgate.net This precise control over the substitution pattern is crucial for developing materials with tailored intramolecular charge-transfer (ICT) characteristics. acs.org The synthesis often begins with a polysubstituted pyrene, such as 1,3,6,8-tetrabromopyrene, which serves as a versatile platform for introducing various functional groups through cross-coupling reactions. acs.org

Impact of Substitution Patterns on Optoelectronic Properties

The specific arrangement of donor and acceptor groups at the 1,3,6,8-positions has a profound impact on the resulting optoelectronic properties of the tetraphenylpyrene derivatives. nih.gov The introduction of different moieties, such as bithiophene, phenylene, or benzothiadiazole-thiophene, significantly influences the final opto-electronic and thermal characteristics. acs.org Theoretical studies using density functional theory (DFT) have also shown that the position of even simple substituents like methyl groups on the peripheral phenyl rings can substantially affect the optoelectronic properties of this compound. researchgate.net

The strategic placement of substituents allows for fine-tuning of the material's energy gap. nih.govresearchgate.net This is demonstrated by comparing different substitution patterns:

PA1 , a derivative with one formyl (acceptor) and three piperidyl (donor) groups, exhibits bright solvatochromic fluorescence, with its emission color changing from green in nonpolar solvents like hexane (B92381) to red in polar solvents like methanol. nih.govresearchgate.net This behavior suggests a strong intramolecular charge transfer character and potential application as an environmental sensor. nih.gov

PA13 , a derivative with two formyl groups at the 1- and 3-positions and two piperidyl groups at the 6- and 8-positions, shows less pronounced solvatochromism but has a narrow fluorescent band and high fluorescence quantum yields (ΦFL > 0.75) in all solvents. nih.govresearchgate.net

Crucially, the absorption band of PA13 displays a significant bathochromic (red) shift compared to other derivatives, indicating that this specific modification effectively modulates the compound's energy gap. nih.govresearchgate.net

Furthermore, all these asymmetrically substituted compounds show exceptionally high photostability, highlighting a key advantage of this design strategy for creating robust fluorophores. nih.govresearchgate.net

| Compound | Substitution Pattern | Key Optoelectronic Property | Reference |

| PA1 | 1-formyl, 3,6,8-tripiperidyl | Bright, solvatochromic fluorescence (green to red) | nih.gov, researchgate.net |

| PA13 | 1,3-diformyl, 6,8-dipiperidyl | High quantum yield (>0.75), significant absorption red-shift | nih.gov, researchgate.net |

Synthesis of this compound Precursors for Solution Processing

For applications in organic electronics like organic light-emitting diodes (OLEDs), it is essential that materials can be processed from solution to form uniform thin films. nih.govfigshare.com A common strategy to achieve this is the synthesis of star-shaped organic semiconductors starting from 1,3,6,8-tetrabromopyrene. nih.govfigshare.com This precursor allows for the attachment of various aryl groups via Suzuki cross-coupling reactions. core.ac.uk

The introduction of bulky substituents at the 1,3,6,8-positions not only tunes the electronic properties but also imparts solubility in common organic solvents. acs.orgnih.gov For example, attaching fluorenyl groups or four methoxyphenyl groups to the pyrene core results in compounds that are readily soluble. core.ac.uk This functionalization sterically hinders the pyrene core, which helps to overcome the formation of excimers—excited-state dimers that can lead to undesirable, red-shifted emission. core.ac.uk One such material, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, has been successfully used as the active emitting layer in solution-processed OLEDs, demonstrating deep blue emission and high efficiency. acs.orgnih.gov

Characterization Techniques for Synthetic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of synthesized this compound and its derivatives.

¹H and ¹³C NMR : The complete assignment of proton (¹H) and carbon-13 (¹³C) signals is achieved using a combination of one-dimensional and two-dimensional NMR techniques. uu.nl The spectra of pyrene derivatives show characteristic signals for the pyrene core and the attached substituent groups. uu.nlpreprints.org For the parent compound, this compound, spectral data is available for structural confirmation. chemicalbook.comnih.gov

¹⁹F NMR : For derivatives containing fluorine atoms, ¹⁹F NMR and the analysis of fluorine coupling to protons and carbons are critical for validation. walisongo.ac.id The fluorine nucleus (¹⁹F) has 100% natural abundance and a spin of ½, making it highly suitable for NMR analysis. walisongo.ac.id The presence of fluorine is confirmed by characteristic coupling patterns:

¹³C-¹⁹F Coupling : In proton-decoupled ¹³C NMR spectra, carbon atoms near a fluorine atom appear as doublets instead of singlets due to ¹³C-¹⁹F coupling. The magnitude of the coupling constant varies depending on the number of bonds separating the two nuclei. walisongo.ac.idscispace.com

¹H-¹⁹F Coupling : Similarly, protons on the aromatic rings will show additional splitting in ¹H NMR spectra due to coupling with a nearby fluorine atom. walisongo.ac.id

These distinct coupling patterns provide unambiguous evidence for the successful incorporation and regiochemistry of fluorine-containing substituents. walisongo.ac.id

| Nucleus | Technique | Information Obtained | Reference |

| ¹H | 1D & 2D NMR | Confirms proton environment and connectivity. | uu.nl |

| ¹³C | 1D & 2D NMR | Confirms carbon backbone and substitution patterns. | uu.nl |

| ¹⁹F | 1D NMR / Coupling Analysis | Confirms presence of fluorine; ¹³C-¹⁹F and ¹H-¹⁹F coupling validates substituent position. | walisongo.ac.id, researchgate.net |

Mass spectrometry is used to determine the molecular weight of the target compound, providing essential confirmation of its identity. For pyrene derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique. mdpi.com For example, in the characterization of 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene, the calculated molecular mass was 882.52 g·mol⁻¹, and the value found by MALDI-TOF-MS was 883.5 g·mol⁻¹ for the protonated molecule [MH]⁺, confirming the successful synthesis. mdpi.com The parent compound, this compound, has a calculated molecular weight of approximately 506.6 g/mol . nih.gov

Computational and Theoretical Chemistry of 1,3,6,8 Tetraphenylpyrene

Quantum Chemical Calculations of Excited States

The theoretical investigation of the excited states of TPPy involves sophisticated quantum chemical methods capable of accurately describing electron correlation and the multi-configurational nature of excited states in polycyclic aromatic hydrocarbons.

Multi-reference perturbation theory (MRPT) methods are powerful techniques for studying molecules where the ground or excited states cannot be adequately described by a single electronic configuration. rsc.org For pyrene (B120774) derivatives, accurately calculating the ¹Lₐ and ¹L♭ excited states requires a multi-reference approach because of their complex electronic structure. rsc.org These methods first define a reference space of important electronic configurations (the active space) and then use perturbation theory to account for the remaining dynamic electron correlation. rsc.org

Time-Dependent Density Functional Theory (TDDFT) is a widely used and computationally efficient method for calculating the excited states of large molecules like TPPy. rsc.org It is an extension of Density Functional Theory (DFT) that describes how the electron density of a system evolves over time in the presence of a time-dependent potential, such as that from electromagnetic radiation. rsc.org While TDDFT has achieved many successes, its accuracy for pyrene derivatives can be inconsistent, sometimes failing to correctly predict the energetic ordering of the ¹Lₐ and ¹L♭ states. rsc.org Nevertheless, TDDFT calculations on TPPy do predict that the ¹Lₐ state is the lowest singlet excited state. rsc.org The accuracy of the results can be dependent on the choice of the exchange-correlation functional. For TPPy, calculations have been performed using various functionals, including B3LYP, CAM-B3LYP, and ωB97XD. rsc.org The B3LYP functional, in particular, has shown good agreement with experimental values for the ¹Lₐ excitation energy. rsc.org

A specific and advanced MRPT method, the Generalized Multi-Configuration Quasi-Degenerate Perturbation Theory (GMC-QDPT), has proven particularly effective for pyrene and its derivatives. rsc.org This method is designed to handle near-degeneracies in electronic states, which is crucial for the ¹Lₐ and ¹L♭ states of pyrene systems. rsc.org For the calculations on TPPy, a scheme was employed where all valence π orbitals of the central pyrene unit were included in the active space to ensure a quantitative description. rsc.org The GMC-QDPT method successfully captures the critical effects of phenyl substitution on the electronic structure of the pyrene core. rsc.org

Analysis of Singlet Excited States (¹Lₐ and ¹L♭)

In the parent pyrene molecule, the lowest energy singlet excited state is the ¹L♭ state, which is characterized by a very small oscillator strength, leading to a long fluorescence lifetime. The ¹Lₐ state lies at a higher energy and has a much larger oscillator strength. rsc.org

A key finding from computational studies, particularly using the GMC-QDPT method, is the inversion of the energetic ordering of the ¹Lₐ and ¹L♭ states in TPPy compared to pyrene. rsc.org The substitution of four phenyl groups at the 1,3,6,8-positions significantly lowers the energy of the ¹Lₐ state while having a lesser effect on the ¹L♭ state. rsc.org This leads to the ¹Lₐ state becoming the lowest singlet excited state in TPPy. rsc.org This inversion is consistent with experimental observations, such as TPPy's high fluorescence quantum yield and short fluorescence lifetime, which are characteristic of emission from a strongly allowed transition. rsc.org Simpler computational methods, such as MRPT with a limited number of active orbitals or single-reference theories, often fail to reproduce this crucial inversion. rsc.org

Below is a table summarizing the calculated excitation energies for the ¹Lₐ and ¹L♭ states of 1,3,6,8-tetraphenylpyrene using different theoretical methods.

| Method | State | Excitation Energy (eV) |

|---|---|---|

| GMC-QDPT | ¹Lₐ | 3.07 |

| ¹L♭ | 3.39 | |

| TDDFT (B3LYP) | ¹Lₐ | 3.06 |

| ¹L♭ | 3.64 | |

| TDDFT (CAM-B3LYP) | ¹Lₐ | 3.32 |

| ¹L♭ | 3.89 | |

| TDDFT (ωB97XD) | ¹Lₐ | 3.36 |

| ¹L♭ | 3.90 |

The oscillator strength is a dimensionless quantity that represents the probability of an electronic transition occurring upon absorption of light. The state inversion in TPPy has a dramatic effect on its photophysical properties because the ¹Lₐ state possesses a much larger oscillator strength than the ¹L♭ state. rsc.org Consequently, the lowest energy electronic transition in TPPy (S₀ → S₁), which corresponds to the ¹Lₐ state, is strongly allowed. rsc.org This is in stark contrast to pyrene, where the lowest energy transition is to the "dark" ¹L♭ state. Computational studies confirm that the oscillator strength of the ¹Lₐ transition in TPPy is significantly larger than that of the ¹L♭ transition, which is calculated to be vanishingly small. rsc.org Furthermore, the calculations show a clear trend of increasing ¹Lₐ oscillator strength with the number of phenyl substituents, in the order of pyrene < 1,6-diphenylpyrene < this compound. rsc.org

The table below presents the calculated oscillator strengths for the electronic transitions to the ¹Lₐ and ¹L♭ states of this compound.

| Method | State | Oscillator Strength (f) |

|---|---|---|

| GMC-QDPT | ¹Lₐ | 0.675 |

| ¹L♭ | 0.000 | |

| TDDFT (B3LYP) | ¹Lₐ | 0.706 |

| ¹L♭ | 0.000 | |

| TDDFT (CAM-B3LYP) | ¹Lₐ | 0.741 |

| ¹L♭ | 0.000 | |

| TDDFT (ωB97XD) | ¹Lₐ | 0.744 |

| ¹L♭ | 0.000 |

Supramolecular Chemistry and Molecular Assemblies of 1,3,6,8 Tetraphenylpyrene

Crystal Structure Analysis and Molecular Packing

The solid-state arrangement of 1,3,6,8-tetraphenylpyrene is characterized by a highly ordered crystalline structure. The bulky phenyl substituents at the 1, 3, 6, and 8 positions of the pyrene (B120774) core play a pivotal role in preventing the close co-facial π-π stacking that is often observed in unsubstituted pyrene, which typically leads to aggregation-caused quenching (ACQ) of fluorescence. gdut.edu.cn

According to crystallographic data, this compound crystallizes in the P 21 21 21 space group with an orthorhombic crystal system. nih.gov The unit cell parameters are a = 11.3528 Å, b = 12.4313 Å, and c = 19.1537 Å, with angles α, β, and γ all being 90°. nih.gov This specific packing arrangement is influenced by the steric hindrance of the phenyl groups, which adopt twisted conformations relative to the pyrene plane.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 11.3528 |

| b (Å) | 12.4313 |

| c (Å) | 19.1537 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

The introduction of various substituents onto the peripheral phenyl rings of the TPPy core has a profound effect on the solid-state molecular organization. These modifications can alter the intermolecular interactions and, consequently, the crystal packing, which in turn influences the material's photophysical properties. nih.govmdpi.com

For instance, studies on 1,3,6,8-tetraalkylpyrenes have shown that the length and branching of the alkyl chains can significantly shift emission wavelengths and fluorescence quantum yields in the solid state. nih.gov While pyrenes with ethyl, isobutyl, or neopentyl groups exhibit similar emission profiles in both solution and solid states, other alkyl substituents can lead to excimer emission, similar to the parent pyrene. nih.govresearchgate.net This demonstrates that the solid-state photophysical properties can be controlled by the choice of alkyl groups, which directly influences the crystal packing. nih.gov

Similarly, the introduction of polar groups can lead to different packing motifs. For example, a carboxylic acid derivative of TPPy, 1,3,6,8-tetra(4′-carboxyphenyl)pyrene, forms a dimeric structure in the solid state, which is responsible for its yellow luminescence. rsc.org The presence of functional groups capable of hydrogen bonding can introduce strong, directional interactions that significantly alter the crystal lattice.

The substitution of hydrogen with fluorine or trifluoromethyl (CF3) groups on the phenyl rings of a related terpyridine system has been shown to change the packing from a herringbone assembly to a layer-like packing, driven by face-to-face π-stacking and N···H–C hydrogen bonding. mdpi.com This highlights the sensitivity of the crystal packing to the electronic nature and steric demands of the substituents.

The molecular packing in the crystals of this compound and its derivatives is governed by a combination of non-covalent interactions.

π-π Stacking: While the bulky phenyl groups prevent the strong, co-facial π-π stacking seen in unsubstituted pyrene, weaker, displaced π-π interactions are still present. gdut.edu.cn In some derivatives, these interactions can occur between the pyrene cores or between the peripheral phenyl rings. gdut.edu.cn The degree of overlap in these π-π interactions is a critical factor in determining the electronic coupling between molecules and, therefore, the optical properties. nih.gov For example, in a pyrenylsumanene derivative, partial π-π interactions with an angle of approximately 40° between the pyrene moieties are observed. beilstein-journals.org

Hydrogen Bonding: In derivatives of TPPy that contain hydrogen-bond donor or acceptor groups, such as carboxylic acids or amides, hydrogen bonding plays a significant role in dictating the supramolecular assembly. rsc.org These strong, directional interactions can lead to the formation of well-defined structures like dimers or extended networks, which have a direct impact on the material's luminescent properties. rsc.orgresearchgate.net

Pseudopolymorphism, often referred to as solvatomorphism, is a phenomenon where a compound crystallizes in different crystal structures due to the inclusion of different types or amounts of solvent molecules into the crystal lattice. researchgate.netresearchgate.net This is distinct from polymorphism, where the same compound forms different crystal structures without the incorporation of solvent.

While specific studies on the pseudopolymorphism of this compound are not extensively reported in the literature, the concept is highly relevant for this class of compounds. The crystallization of TPPy and its derivatives from different solvents could potentially lead to the formation of various solvates, each with a unique crystal packing and, consequently, distinct photophysical properties. The propensity of a molecule to form pseudopolymorphs is often related to its ability to form hydrogen bonds or other specific interactions with solvent molecules. researchgate.net The voids created by the bulky, non-planar structure of TPPy could also accommodate solvent molecules, leading to the formation of stable solvated crystals.

Luminescence in Aggregated States

The luminescence of this compound and its derivatives in the aggregated or solid state is a key area of research, with significant implications for applications in optoelectronics.

Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressing. rsc.org This property is often associated with a phase transition between different molecular packing arrangements.

A study on 1,3,6,8-tetra(4′-carboxyphenyl)pyrene, a derivative of TPPy, demonstrated interesting MCL behavior. rsc.org The initial powdery solid of this compound exhibits a yellow luminescence, which is attributed to a dimeric form. Upon grinding, the luminescence shifts to green, a change that is ascribed to a transition from the dimeric to a monomeric state. rsc.org This blue shift is in contrast to the red shift typically observed in other TPPy derivatives. The original yellow luminescence can be recovered by exposing the ground powder to solvent vapor, indicating the reversible nature of this mechanochromic response. Interestingly, applying compressive stress via an oil press did not cause a significant change in the luminescence, suggesting that shear stress is the primary driver for the observed dimer-to-monomer transition. rsc.org

There is a strong correlation between the molecular packing in the solid state and the emission properties of this compound and its derivatives. The spatial arrangement of the molecules and the degree of intermolecular interaction directly influence the nature of the excited state and the subsequent radiative and non-radiative decay pathways.

In cases where the molecular packing allows for significant π-π overlap between pyrene cores, excimer formation can occur. An excimer is an excited-state dimer that is not stable in the ground state. Excimer emission is typically broad, structureless, and red-shifted compared to the monomer emission. researchgate.netbeilstein-journals.org This phenomenon is observed in some tetraalkylpyrene derivatives, where the specific nature of the alkyl chains dictates a packing arrangement conducive to excimer formation. nih.govresearchgate.net

Conversely, if the substituents effectively isolate the pyrene chromophores and prevent close π-π interactions, monomer-like emission can be retained in the solid state, often with high quantum yields. nih.govresearchgate.net The steric bulk of the four phenyl groups in TPPy itself is a design feature to inhibit the aggregation-caused quenching that plagues the parent pyrene molecule. By carefully selecting substituents, it is possible to fine-tune the molecular packing to achieve desired solid-state emission colors and efficiencies. researchgate.net The transition from a dimeric to a monomeric state upon mechanical grinding, as seen in the carboxylic acid derivative of TPPy, is a clear example of how a change in molecular packing directly results in a change in emission color. rsc.org

Formation of Supramolecular Complexes

The large, planar aromatic surface of the pyrene core in this compound (TPP) and its derivatives makes it an attractive building block for constructing larger, ordered systems through non-covalent interactions. These interactions drive the self-assembly of molecules into well-defined supramolecular structures.

Host-Guest Interactions

Derivatives of this compound have been engineered to act as molecular hosts, capable of encapsulating smaller guest molecules within their crystal lattice. This host-guest chemistry relies on creating specific cavities or domains within the host's structure that are complementary in size, shape, and chemical nature to the guest molecule.

A key example is the sterically hindered derivative, 1,3,6,8-tetrakis(2,6-dimethyl-4-acetoxyphenyl)pyrene, which functions as a versatile inclusion host system. ias.ac.in The four bulky aryl rings are positioned nearly perpendicular to the central pyrene platform, creating distinct domains—troughs, basins, and concave regions—that can accommodate various guest molecules. ias.ac.in The flexibility of the acetate (B1210297) groups at the para-positions of the phenyl rings allows the host molecule to adopt different conformations, leading to conformation-dependent guest binding. ias.ac.in

In one studied complex, this host molecule was found to include benzene (B151609) as a guest. ias.ac.in X-ray diffraction analysis revealed that the host and guest molecules crystallize in a 1:3 stoichiometry. ias.ac.in The benzene guest molecules are held within the trough-like domains of the host, stabilized by weak C-H···O and C-H···π hydrogen bonds. ias.ac.in This demonstrates a rational design approach to creating multicomponent molecular crystals where the host's conformation adapts to bind specific guests.

| Host Compound | Guest Molecule | Host:Guest Stoichiometry | Stabilizing Interactions | Key Finding |

|---|---|---|---|---|

| 1,3,6,8-tetrakis(2,6-dimethyl-4-acetoxyphenyl)pyrene | Benzene | 1:3 | C-H···O and C-H···π hydrogen bonds | The host exhibits conformational flexibility to bind guests in specific domains. ias.ac.in |

Tetraphenylpyrene-Surfactant Complexes and Helical Structures

While the formation of supramolecular complexes between this compound itself and surfactant molecules to form helical structures is not extensively documented, related research on pyrene-containing systems provides insight into such potential assemblies. The pyrene moiety is a well-known fluorescent probe used to study the aggregation behavior of surfactants. core.ac.uk

In a different approach, pyrene has been incorporated directly into the structure of surfactant molecules. Cationic gemini (B1671429) surfactants, which have two headgroups and two tails, have been synthesized with one tail replaced by a pyrene derivative. core.ac.uk These pyrene-labeled gemini surfactants (PyLGS) self-assemble in solution to form micelles. The formation of pyrene excimers—an excited-state dimer that forms between a ground-state and an excited-state pyrene molecule—is used as a spectroscopic tool to probe the proximity of the surfactant molecules within an aggregate and characterize the complexation of the surfactant with other molecules, such as DNA or anionic surfactants. core.ac.uk

Although not involving TPP, other large aromatic cores have been shown to form helical structures through complexation. For instance, a cationic perylene (B46583) bisimide dye has been complexed with an anionic chiral phosphate (B84403) surfactant, leading to the formation of helical supramolecular aggregates in both solution and bulk states. nih.gov This suggests that, in principle, a suitably functionalized TPP derivative could potentially form ordered helical structures through ionic self-assembly with chiral surfactants.

Liquid Crystalline Behavior of Derivatives

The rigid, disc-like shape of the this compound core makes it a candidate for designing discotic liquid crystals. These materials have the ability to self-organize into ordered columnar structures, which are of great interest for applications in organic electronics due to their potential for one-dimensional charge transport.

Design Principles for Fluorescent Liquid-Crystalline Columns

The primary design principle for creating fluorescent liquid-crystalline columns from TPP involves attaching flexible side chains to the rigid, highly fluorescent pyrene core. researchgate.net The rigid core provides the necessary π-conjugated system for fluorescence and promotes stacking, while the flexible peripheral chains are intended to lower the melting point and induce the formation of a liquid-crystalline (mesophase) state over a specific temperature range.

This compound was specifically selected as a core for this purpose due to two main advantages:

High Fluorescence Quantum Yield : The TPP core is strongly luminescent, a desirable property for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Facile Substitution : The 1,3,6,8-positions of the pyrene core can be readily functionalized, allowing for the attachment of various side chains to tune the molecule's properties. researchgate.net

However, a significant challenge in this design is the inherent steric hindrance associated with the four phenyl substituents. These phenyl rings are twisted out of the plane of the central pyrene core, which can prevent the close, face-to-face π-stacking required for the formation of stable columnar phases. rsc.org Research on a series of ten TPP derivatives showed that despite the systematic variation of side chains, none of the compounds exhibited the desired liquid-crystalline behavior. researchgate.net This was attributed to the steric hindrance from the phenyl groups disrupting the necessary intermolecular organization. researchgate.net

Influence of Side Chain Nature, Number, and Size on Liquid Crystallinity

In an attempt to induce liquid crystallinity in the this compound system, a systematic study was conducted by varying the nature, number, and size of the peripheral side chains attached to the phenyl rings. researchgate.net The goal was to modulate the intermolecular interactions and packing to favor the formation of a columnar mesophase.

The following types of side chains were investigated:

Alkoxy Chains : Long, flexible alkyl chains are commonly used to promote liquid crystallinity by acting as a "solvent" for the rigid cores.

Ester Groups : These groups can introduce polarity and alter intermolecular interactions.

Thioether Groups : Substituting oxygen with sulfur in the side chains modifies the electronic properties and steric bulk.

Tris(alkoxy)benzoate Groups : These are bulky, "promesogenic" (mesophase-promoting) groups that are known to encourage the formation of columnar liquid crystal phases.

Despite these extensive synthetic efforts, none of the ten synthesized derivatives displayed liquid-crystalline properties. researchgate.net This key finding underscores the profound impact of the core's substitution pattern. The steric bulk of the four phenyl groups on the pyrene core appears to be the dominant factor, overriding the influence of the various side chains and preventing the molecules from organizing into the necessary columnar structures for liquid crystallinity. researchgate.net This contrasts with flatter aromatic cores, such as tetraethynylpyrene, where similar side chains successfully induce columnar mesophases. rsc.org

| Side Chain Type | Purpose | Observed Outcome |

|---|---|---|

| Alkoxy | Increase flexibility, act as molecular lubricant. | No liquid crystal phase observed. |

| Ester | Introduce polarity, modify interactions. | No liquid crystal phase observed. |

| Thioether | Modify electronics and steric profile. | No liquid crystal phase observed. |

| Tris(alkoxy)benzoate | Utilize bulky, known mesophase-promoting groups. | No liquid crystal phase observed. |

Advanced Applications of 1,3,6,8 Tetraphenylpyrene in Organic Electronic Devices and Sensing

Organic Light-Emitting Diodes (OLEDs)

1,3,6,8-Tetraphenylpyrene (TPPy) and its derivatives are a significant class of materials in the advancement of organic light-emitting diode (OLED) technology. Their unique photophysical properties, particularly their high quantum yield and deep blue emission, make them attractive candidates for creating efficient and color-pure displays and lighting.

This compound as Blue Emitting Material

This compound is particularly noted for its capabilities as a blue-emitting material in OLEDs. Unsubstituted pyrene (B120774) tends to form excimers, which results in a bathochromic shift from a desirable deep-blue to a less favorable sky-blue or even green emission. researchgate.netnih.gov However, the substitution of phenyl groups at the 1,3,6,8-positions of the pyrene core creates a twisted structure. This sterically hindered conformation effectively prevents the close packing of molecules, thereby inhibiting excimer formation and preserving the intrinsic blue fluorescence of the pyrene core in the solid state. uky.edu

In solution, this compound exhibits a high fluorescence quantum yield of up to 0.90, emitting in the pure blue region of the spectrum. uky.edu This high intrinsic emissivity is a crucial factor for its use in OLEDs. Researchers have successfully developed OLEDs using TPPy derivatives that exhibit deep blue electroluminescence. For instance, devices incorporating specific tetraarylpyrenes have demonstrated impressively low turn-on voltages, such as 2.8 V, and high maximum luminances, reaching up to 13,542 cd/m². rsc.org

Derivatives of TPPy have been synthesized to further enhance their blue emission properties. By introducing various aryl groups, researchers have created a series of tetraarylpyrenes with strong blue emission in the solid state. rsc.org Furthermore, pyrene-based materials have been developed for exceptionally deep blue OLEDs, with some guest-host systems achieving a deep blue photoluminescence with CIE coordinates of x = 0.16, y = 0.024 and an external quantum efficiency (EQE) of 3.1%. researchgate.net

Table 1: Performance of selected OLEDs using this compound derivatives as blue emitters.

| Derivative | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Emission Color | CIE Coordinates | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|---|

| Compound 2 (Tetraarylpyrene) | 2.8 | 13,542 | Blue | Not Specified | Not Specified |

| 2,7-functionalized pyrene | Not Specified | Not Specified | Deep Blue | (0.16, 0.024) | 3.1 |

Solution-Processable Materials for OLEDs

The development of solution-processable materials is crucial for the fabrication of large-area and low-cost OLEDs. 1,3,6,8-tetrasubstituted pyrenes have been synthesized to be soluble in common organic solvents, enabling their application in solution-processed devices. nih.gov This solubility is often achieved by introducing solubilizing groups onto the phenyl substituents.

One example is 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, which has been successfully used as the active emitting layer in simple solution-processed OLEDs. nih.gov These devices exhibited deep blue emission with CIE coordinates of (0.15, 0.18) and achieved a maximum efficiency of 2.56 cd/A with a brightness of over 5000 cd/m². nih.gov The ability to process these materials from solution opens up possibilities for fabrication techniques like spin-coating and inkjet printing, which are more scalable and cost-effective than the vacuum deposition methods typically used for small-molecule OLEDs.

Furthermore, pyrene-based multifunctional materials that act as both blue emitters and hole-transporting materials have been synthesized for use in solution-processed OLEDs. nih.gov These materials contribute to simplified device architectures and improved performance.

Strategies to Overcome Excimer Formation in OLEDs

Excimer formation is a significant challenge in pyrene-based OLEDs, as it leads to a red-shift in emission and a reduction in fluorescence efficiency. nih.gov While this compound has a high fluorescence efficiency in solution, this can drop dramatically in the solid state due to aggregation-caused quenching. nih.gov

The primary strategy to overcome excimer formation is the introduction of bulky substituents at the 1,3,6,8-positions of the pyrene core. The phenyl groups in TPPy itself provide a significant steric barrier. Molecular orbital calculations have shown that the phenyl groups are twisted relative to the pyrene plane, which prevents the π-π stacking that leads to excimer formation. uky.edu This twisted structure is key to achieving high-efficiency blue emission in the solid state. uky.edu

Further modifications to the peripheral phenyl groups can enhance this effect. For example, the synthesis of tetra(o-tolyl)pyrene (TOTP) is a simple yet effective way to suppress excimer formation. researchgate.net Additionally, creating highly sterically congested tetra-substituted pyrenes can lead to materials that emit blue light with high quantum yields in both solution and solid states. uky.edu Another approach involves the creation of aggregation-induced emission (AIE) luminogens by attaching molecules like tetraphenylethylene (B103901) to the pyrene core, which converts the aggregation-caused quenching chromophore into a highly emissive one in the aggregated state. rsc.org

Exciton (B1674681) Lifetime and Quenching in OLEDs

The efficiency of OLEDs can be significantly limited by exciton quenching processes. At high current densities, the accumulation of excitons can lead to exciton-exciton annihilation, and interactions between excitons and charge carriers (polarons) can also quench luminescence. nih.gov The long lifetime of triplet excitons, which are formed in a 3:1 ratio to singlet excitons under electrical excitation, is a major contributor to these quenching effects. nih.govaps.org

Minimizing the lifetime of these triplet excitons is crucial for developing long-lived OLEDs with high efficiency at high brightness levels. aps.org Strategies to mitigate quenching include designing host materials with high triplet energies to confine excitons within the emissive layer and optimizing the device architecture to ensure a broad recombination zone, which reduces the local concentration of excitons and polarons.

Organic Field-Effect Transistors (OFETs)

Beyond their applications in OLEDs, this compound and its derivatives have also shown promise in the field of organic field-effect transistors (OFETs), which are fundamental components of organic electronics.

Ambipolar Tetraphenylpyrene Single-Crystal FETs

A significant development in the application of TPPy in OFETs is the fabrication of an ambipolar field-effect transistor based on a single crystal of this compound. rug.nl Ambipolar transistors can transport both holes and electrons, which is a desirable characteristic for creating complementary logic circuits and light-emitting transistors.

In this single-crystal OFET, the charge injection characteristics were investigated using different metal electrodes. rug.nl By employing gold (Au) and calcium (Ca) as the source and drain electrodes, respectively, both hole and electron transport were successfully observed. rug.nl

The performance of this ambipolar TPPy single-crystal FET is summarized in the table below.

Table 2: Charge Carrier Mobilities in a this compound Single-Crystal FET.

| Charge Carrier | Electrode Material | Mobility (cm²/V·s) |

|---|---|---|

| Hole | Au | 0.34 |

Data sourced from Bisri, S. Z., et al. rug.nl

The achievement of both p-type (hole) and n-type (electron) behavior in a single material highlights the potential of this compound for more advanced organic electronic applications. The observed ambipolar characteristics open the door for the future development of light-emitting field-effect transistors, which could integrate the light-emitting properties of OLEDs with the switching capabilities of transistors in a single device. rug.nl

Role of Pyrene in Charge Carrier Mobility

The pyrene core is a fundamental building block in the design of high-performance organic semiconductors due to its inherent electronic properties. Pyrene is a polycyclic aromatic hydrocarbon with a planar, fused four-ring structure that facilitates strong π-π stacking interactions between adjacent molecules. semanticscholar.orgscilit.com This intermolecular orbital overlap is crucial for efficient charge transport, as it creates pathways for charge carriers (holes and electrons) to move through the material. nih.gov

The delocalization of π-electrons across the extended aromatic system of pyrene results in high charge carrier mobility, a key parameter for the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). semanticscholar.orgscilit.com Theoretical studies have shown that modifications to the pyrene structure, such as the introduction of different substituent groups, can significantly influence the charge transport properties. For instance, the substitution pattern on the pyrene core can alter the molecular packing and, consequently, the charge mobility. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSCs)

The favorable electronic and photophysical properties of pyrene derivatives, including this compound, make them promising candidates for use in organic solar cells. In the realm of organic photovoltaics (OPVs), pyrene-based materials have been explored for their potential to enhance light absorption in the visible region of the solar spectrum and to promote the desired morphology in bulk heterojunction solar cells. uky.edu The high charge carrier mobility of pyrene derivatives is also advantageous for efficient charge extraction in these devices. semanticscholar.org

In the context of dye-sensitized solar cells (DSSCs), the core concept involves a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govresearchgate.net Upon light absorption, the dye injects an electron into the conduction band of the semiconductor, initiating the process of current generation. Organic dyes are attractive as sensitizers due to their high molar extinction coefficients, low cost, and the tunability of their optical and electrochemical properties through molecular engineering. researchgate.netfrontiersin.org

While specific studies focusing solely on this compound as a sensitizer (B1316253) in DSCs are not extensively documented, the broader class of pyrene-based dyes has shown potential. The pyrene moiety can act as a strong electron-donating unit and an effective light-harvesting antenna. Functionalization of the pyrene core with appropriate anchoring groups (e.g., carboxylic acid) is necessary to ensure strong adsorption onto the TiO2 surface and efficient electron injection. Furthermore, the energy levels of the dye, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), must be properly aligned with the energy levels of the semiconductor and the redox electrolyte for efficient device operation. The development of pyrene-containing covalent organic frameworks (COFs) has also opened new avenues for their application in photocatalytic hydrogen evolution, demonstrating their potential in solar energy conversion. ossila.com

Fluorescent Sensors and Probes

The intense and environmentally sensitive fluorescence of this compound and its derivatives makes them excellent candidates for the development of fluorescent sensors and probes. These sensors operate on the principle that the fluorescence properties of the pyrene core are modulated by the presence of a specific analyte.

Environmentally Responsive Probes (Solvatochromic and Acidochromic Dyes)

The fluorescence emission of pyrene and its derivatives can be highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum. This property allows pyrene-based molecules to be used as probes to characterize the polarity of microenvironments, such as in polymers or biological systems.

A study on a pyrene-based imine dimer demonstrated both solvatochromic and acidochromic behavior. mdpi.com The fluorescence spectra of the compound varied significantly with the solvent, indicating its potential for polarity sensing. mdpi.com Furthermore, the protonation of the imine nitrogen in acidic conditions led to a significant red-shift in the absorption spectrum, showcasing its utility as an acidochromic sensor. mdpi.com

Photo-induced Radical Formation for Molecular Switching and Information Storage

Certain derivatives of this compound have been shown to undergo photo-induced radical formation, a process that can be harnessed for applications in molecular switching and information storage. Photochromic molecules, which can reversibly switch between two isomers with different absorption spectra upon irradiation with light of different wavelengths, are of great interest for these applications. nih.govmdpi.com

Research has demonstrated that a this compound derivative can exhibit photo-induced generation of stable radicals. This process leads to a reversible and rapid color and emission transformation, which is a key requirement for photo-switchable materials. The ability to control the state of the molecule with light opens up possibilities for developing high-density optical data storage and molecular-level switches.

Chemosensing and Bioimaging Applications

The functionalization of the this compound core with specific recognition units allows for the creation of highly selective chemosensors for a variety of analytes, including metal ions and biological molecules. The binding of an analyte to the recognition unit can induce a change in the fluorescence of the pyrene core, such as quenching or enhancement, providing a detectable signal.

Pyrene-based fluorescent sensors have been developed for the detection of various metal ions. scilit.commdpi.com For instance, a pyrene-based chemosensor was designed for the sequential detection of Fe³⁺ and Fe²⁺ ions. semanticscholar.org Another study reported a pyrene-based imine dimer that showed selective sensing capabilities towards Sn²⁺ and Cu²⁺ ions. mdpi.com The interaction of the metal ions with the sensor molecule alters the electronic properties of the pyrene fluorophore, leading to a measurable change in its fluorescence.

In the realm of bioimaging, the biocompatibility and bright fluorescence of pyrene derivatives are highly advantageous. nih.govnih.govmdpi.com Fluorescent probes based on pyrene can be designed to target specific cellular organelles or biomolecules, allowing for their visualization and tracking within living cells. A derivative of this compound, 1,3,6,8-tetrakis(p-benzoic acid)pyrene, has been utilized as a "turn-on" fluorescent probe for the selective detection of the protein protamine in aqueous solution.

Detection of Nitroaromatic Explosives

Fluorescent polymers and materials based on pyrene derivatives have emerged as highly sensitive platforms for the detection of nitroaromatic compounds, which are common components of explosives. The detection mechanism is typically based on fluorescence quenching. The electron-rich pyrene core can engage in a photoinduced electron transfer (PET) process with the electron-deficient nitroaromatic analyte. Upon excitation, an electron is transferred from the excited state of the pyrene derivative to the nitroaromatic compound, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.

Covalent organic frameworks (COFs) based on this compound have been designed for the fluorescent detection of 2,4-dinitrophenol, a nitroaromatic compound. mdpi.com These materials exhibit high sensitivity and selectivity. Similarly, materials doped with 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene have been shown to be effective fluorescent sensors for nitroaromatic compounds in both solution and the vapor phase. nih.gov The high surface area and porous nature of some of these materials can enhance the interaction with the analyte, leading to improved detection limits.

Integration into Mesostructured Materials

The incorporation of this compound (TPPy) into mesostructured materials represents a significant advancement in the development of novel photonic devices. This integration leverages the exceptional photoluminescent properties of the TPPy core within a highly organized, porous framework, leading to materials with efficient light-emitting capabilities and tunable optical characteristics.

Tetraphenylpyrene-Bridged Organosilica Films

A key development in this area is the creation of mesostructured organosilica films where the this compound unit acts as a bridging component within the silica (B1680970) framework. acs.orgacs.org These hybrid materials are synthesized through a surfactant-templated sol-gel polycondensation process. acs.org An organosilane precursor containing the TPPy core, functionalized with four polymerizable silyl (B83357) groups, is co-condensed with a silica source like tetraethyl orthosilicate (B98303) (TEOS) in the presence of a templating surfactant. acs.orgacs.org This method allows for the creation of highly ordered porous films with the TPPy chromophores densely and periodically arranged within the pore walls. acs.org

These TPPy-bridged films exhibit strong blue fluorescence upon excitation with near-UV to visible light. acs.org A remarkable feature of these materials is their high fluorescence quantum yields, which can exceed 0.7. acs.orgacs.org This is particularly noteworthy given the high concentration of TPPy units within the framework, a condition that often leads to aggregation-caused quenching in other materials. acs.org The robust and rigid nature of the organosilica framework effectively isolates the individual TPPy chromophores, preventing the intermolecular interactions that typically diminish fluorescence efficiency in the solid state. acs.org

The optical properties of these films are well-defined. For instance, the UV-vis absorption spectra of TPPy-bridged mesostructured films show a maximum absorption at approximately 387 nm. acs.org Upon excitation, they emit intense blue light. acs.org The successful incorporation of the TPPy unit as an integral part of the material's structure is confirmed through various analytical techniques, including X-ray diffraction (XRD) and spectroscopic methods. acs.orgacs.org

| Property | Value | Reference |

| Fluorescence | Strong Blue Emission | acs.org |

| Fluorescence Quantum Yield | > 0.7 | acs.orgacs.org |

| Maximum UV-vis Absorption (λmax) | ~387 nm | acs.org |

| Synthesis Method | Surfactant-templated sol-gel polycondensation | acs.org |

Fine-tuning Emission Colors in Mesostructured Films

A significant advantage of these TPPy-bridged organosilica films is the ability to precisely control and tune their emission color across the visible spectrum. acs.orgacs.org This is achieved by doping the mesoporous structure with various fluorescent dyes. acs.org The porous nature of the films allows for the straightforward incorporation of guest dye molecules into the nanochannels.

The mechanism for this color tuning relies on Förster resonance energy transfer (FRET) from the excited TPPy units in the organosilica framework (the donor) to the guest dye molecules (the acceptor). The blue light emitted by the TPPy framework is absorbed by the dye molecules, which then emit light at their own characteristic longer wavelengths. By carefully selecting the type and concentration of the fluorescent dye, the final emission color of the composite film can be systematically varied. acs.org

For example, doping the blue-emitting TPPy-silica films with rhodamine 6G (a green-yellow emitter) or rhodamine B (an orange-red emitter) results in films that emit white light or orange light, respectively. The efficiency of the energy transfer process allows for significant color shifts even with small amounts of dye. This capability to generate a wide range of colors, including white light, makes these materials highly promising for applications in solid-state lighting, displays, and advanced sensor technologies. acs.org The ability to distribute different chromophores within the framework and the mesopores opens up possibilities for creating sophisticated luminescent systems. acs.org

| Dopant Dye | Resulting Emission Color | Mechanism | Reference |

| Rhodamine 6G | White / Green-Yellow | FRET | acs.org |

| Rhodamine B | Orange / Orange-Red | FRET | acs.org |

Derivatives and Structural Modifications of 1,3,6,8 Tetraphenylpyrene

Alkoxy, Ester, Thioether, and Tris(alkoxy)benzoate Substituted Derivatives

The strategic functionalization of the 1,3,6,8-tetraphenylpyrene (TPPy) core with various substituents has been explored to modulate its properties. A notable study involved the synthesis and characterization of ten new pyrene (B120774) derivatives where the peripheral phenyl rings were substituted at the para-position with alkoxy, ester, thioether, or tris(alkoxy)benzoate groups. researchgate.net The primary goal of this functionalization was to induce liquid-crystalline phases by varying the nature, number, and size of the side chains, as well as the polarity around the TPPy core. researchgate.net

These modifications were confirmed using mass spectrometry, ¹H NMR, and UV-vis spectroscopy. researchgate.net While the intended liquid-crystalline behavior was not observed in these specific derivatives, the research provided valuable insights into the supramolecular ordering and the absorption and emission properties of these compounds in both solution and solid states. researchgate.net Theoretical quantum-chemical calculations were also employed to understand the high solid-state fluorescence of one of the tetraphenylpyrene derivatives, for which the crystal structure was determined. researchgate.net

Another example of an ester-substituted derivative is 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene. Crystals of this compound have been successfully grown and shown to exhibit photoluminescence spectra with clear vibronic structures, which suggests a lack of direct π–π interaction between the pyrene cores. researchgate.net

Methyl and Methoxy (B1213986) Group Modified Tetraphenylpyrenes

The introduction of methyl and methoxy groups to the tetraphenylpyrene framework has been investigated, primarily through theoretical studies, to understand their impact on the molecule's optoelectronic properties. A quantum-chemical study focused on three novel methyl-substituted 1,3,6,8-tetraphenylpyrenes, examining their ground and excited state geometries, frontier molecular orbitals, ionization potentials, electron affinities, reorganization energies, and absorption and emission spectra. researchgate.net

The findings from this theoretical work indicate that the position of the methyl substituent on the peripheral benzene (B151609) rings significantly influences the optoelectronic properties of the molecule. researchgate.net Interestingly, the study revealed that the geometric and optoelectronic properties of 1,3,6,8-tetra-p-tolylpyrene (TPPy) are comparable to those of 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy), suggesting that para-methylation is a promising avenue for further experimental research. researchgate.net

While direct experimental studies on methoxy-substituted this compound are not extensively detailed in the provided context, the principles of substituent effects on aromatic systems suggest that the electron-donating nature of methoxy groups would likely lead to red-shifted absorption and emission spectra compared to the unsubstituted parent compound.

Dithiafulvenyl-Functionalized this compound Derivatives

A series of this compound derivatives substituted with redox-active 1,4-dithiafulvenyl (DTF) groups have been synthesized and characterized. The conformational properties of these DTF-functionalized TPPy compounds and their precursors were analyzed using X-ray single-crystal and nuclear magnetic resonance techniques. researchgate.net

Redox-Active Properties and Electrochemical Behavior

The introduction of DTF units significantly modifies the electronic and redox properties of the tetraphenylpyrene core. researchgate.net These changes were investigated through ultraviolet-visible absorption, fluorescence, and cyclic voltammetry analyses. The substitution pattern and the nature of alkyl side chains attached to the DTF groups were found to have a detailed effect on the absorption, emission, and electrochemical behavior of the derivatives. researchgate.net The DTF moiety, being redox-active, introduces new accessible electronic states, allowing for reversible oxidation and reduction processes.

Sensitivity to Acids and Proton/Deuterium Exchange

A notable characteristic of these DTF-TPPy derivatives is their sensitivity to acidic conditions. researchgate.net Specifically, the vinylic proton of the dithiafulvenyl group can undergo an efficient proton/deuterium exchange with D₂O in an acidic medium, highlighting the reactivity of this position. researchgate.net

Tetraaryl Pyrenes with Electron-Donating and Electron-Withdrawing Substituents

A systematic study on a series of nine tetraarylpyrenes, where the pyrene core is derivatized at the 1, 3, 6, and 8 positions, has provided significant insights into the structure-property relationships governed by electron-donating and electron-withdrawing substituents on the four peripheral phenyl rings. aub.edu.lb The study encompassed a comprehensive analysis of their absorption, emission, emission lifetimes, and solvatochromism in solution. aub.edu.lb

The nature of the substituent plays a crucial role in modulating the photophysical properties. For instance, this compound (TPP) itself exhibits an increased fluorescence quantum yield (0.73 in degassed THF) compared to unsubstituted pyrene (0.29), which is attributed to the steric hindrance provided by the phenyl groups inhibiting excimer formation. aub.edu.lb The introduction of further electron-donating or electron-withdrawing groups on these phenyl rings allows for fine-tuning of the electronic energy levels and, consequently, the emission characteristics. aub.edu.lb Several of these compounds were identified as promising candidates for application in Organic Light-Emitting Diodes (OLEDs), exhibiting blue electroluminescence with low turn-on voltages and high maximum luminances. aub.edu.lb

Pyrene-Cored Polyphenylene Dendrimers for Energy Transfer

Pyrene-cored polyphenylene dendrimers (PYPPDs) represent a sophisticated class of macromolecules where the this compound core acts as a central chromophore. These dendrimers are designed to facilitate efficient energy transfer from peripheral chromophores to the pyrene core. Several PYPPDs with different peripheral units have been synthesized and characterized. rsc.org

A key feature of these systems is the observation of deep blue emissions originating solely from the pyrene core, which is a consequence of the effective steric shielding of the core by the dendritic branches and highly efficient surface-to-core Förster Resonance Energy Transfer (FRET). rsc.org The performance of devices incorporating these dendrimers is closely linked to the energy gaps between the work function of the electrodes and the frontier molecular orbital (FMO) levels of the peripheral chromophores. rsc.org These pyrene-cored dendrimers have demonstrated pure blue emission with high luminance, making them some of the most promising dendritic systems for fluorescent blue light-emitting materials. rsc.org

Asymmetrically Substituted Pyrene Derivatives

The introduction of different substituents at the 1, 3, 6, and 8 positions of the pyrene core breaks the molecule's symmetry, leading to asymmetrically substituted derivatives with unique photophysical and electronic properties. This strategy allows for the fine-tuning of the molecule's emission color, quantum yield, and response to its environment. Research in this area focuses on creating dipolar molecules and materials with tailored characteristics by employing stepwise and regioselective synthetic methods.

A significant approach to creating these derivatives involves the synthesis of pyrenes with two different types of substituents, arranged in either an axially symmetric (e.g., A-B-A-B pattern) or a completely asymmetric fashion. nih.gov The synthesis can be challenging, as direct electrophilic substitution on a disubstituted pyrene often leads to a mixture of products. rsc.org Therefore, strategies often rely on the use of precursors like dibromopyrenes, which can then undergo sequential coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce different groups in a controlled manner. nih.govmdpi.com

One researched class of asymmetrically substituted pyrenes includes those with both electron-donating and electron-accepting groups. This donor-acceptor structure can lead to strong intramolecular charge transfer (ICT), resulting in properties like solvatochromism, where the color of the fluorescence changes with the polarity of the solvent.

For instance, a series of asymmetrically substituted pyrenes featuring two phenyl groups and two diphenylamine (B1679370) units on the pyrene core have been synthesized. These compounds were designed to study the impact of substitution patterns on their photoelectric properties. The series included both axially symmetric and asymmetric isomers, allowing for a direct comparison of their performance in applications like Organic Light-Emitting Diodes (OLEDs).

Similarly, a novel strategy for creating dipolar molecules involves the regioselective functionalization of the pyrene core at the 1,3- and 6,8- positions. nih.gov This method has been used to synthesize asymmetrically substituted 1,3-diphenyl-6,8-R-disubstituted pyrenes, where 'R' represents other functional groups. nih.gov These molecules exhibit distinct excited-state properties derived from their unique structural symmetries.

The table below summarizes the properties of a selection of asymmetrically substituted pyrene derivatives, highlighting the influence of the substitution pattern on their photophysical characteristics.

| Compound ID | Substituents | Symmetry | Max Emission (nm) | Quantum Yield (ΦF) in CH2Cl2 | Thermal Decomposition Temp (Td, °C) | Key Findings |

| 4a | 2x Phenyl, 2x Diphenylamine | Axially Symmetric | - | 88.45% | 358 | High fluorescence, good thermal stability, promising OLED performance. mdpi.com |

| 4b | 2x Phenyl, 2x Diphenylamine | Axially Symmetric | - | 83.31% | 358 | Similar to 4a, demonstrating the reliability of the molecular design. mdpi.com |

| 4c | 2x Phenyl, 2x Diphenylamine | Asymmetric | - | 85.23% | >358 | Higher thermal stability than symmetric counterparts. mdpi.com |

| 4d | 2x Phenyl, 2x Diphenylamine | Asymmetric | - | 84.76% | >358 | Higher thermal stability than symmetric counterparts. mdpi.com |

These findings demonstrate that introducing asymmetry into the substitution pattern of the pyrene core is a powerful tool for developing advanced materials. The varied electronic environments created by different substituents allow for precise control over the resulting photophysical and thermal properties, opening up new possibilities for their application in organic electronics and sensor technology. nih.gov

Future Research Directions for 1,3,6,8 Tetraphenylpyrene

Rational Design of Materials with Desired Mechanoresponsive Luminescence

Mechanoresponsive luminescent (MRL) materials, which change their light-emitting properties in response to mechanical stimuli such as grinding or shearing, represent a promising frontier for applications in sensing, security inks, and damage detection. While research has been conducted on derivatives of TPPy, the rational design of TPPy-based materials with tailored MRL characteristics is a key area for future work.

Studies on a carboxylic acid derivative of TPPy have shown that mechanical stress can induce a blue shift in its solid-state luminescence, from yellow to green. rsc.org This change is attributed to a transition from a dimeric form to a monomeric state at the molecular level, induced by the macroscale shear stress of grinding. rsc.org This finding opens the door to designing TPPy derivatives where the nature and position of substituents can be systematically varied to control the MRL effect. Future research could focus on:

Introducing Specific Functional Groups: Incorporating groups that promote different intermolecular interactions (e.g., hydrogen bonding, halogen bonding) to influence the stability of different packing motifs and their response to mechanical force.

Controlling Polymorphism: Investigating how crystallization conditions can be manipulated to produce different polymorphs of TPPy derivatives with distinct MRL properties.